tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl 3-propan-2-ylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZISJZHABZVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662699 | |
| Record name | tert-Butyl 3-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203249-89-1 | |
| Record name | tert-Butyl 3-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-isopropylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to achieve high efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a tert-butyl group, a piperazine ring, and a carboxylate functional group, which contribute to its biological activity and solubility characteristics. Its molecular formula is , with a molecular weight of 278.82 g/mol.
Medicinal Chemistry Applications
a. Synthesis of Bioactive Compounds
tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of various bioactive molecules. It has been utilized in the preparation of compounds that exhibit activity against bacterial infections, particularly as part of the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in enhancing the efficacy of beta-lactam antibiotics by preventing bacterial resistance mechanisms .
b. Antidepressant Activity
Research indicates that derivatives of piperazine compounds, including this compound, have shown potential antidepressant properties. Studies have demonstrated that modifications to the piperazine structure can lead to increased serotonin receptor affinity, which is pivotal for antidepressant activity .
Biological Research Applications
a. Neuropharmacology
The compound is being investigated for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. Its structural similarity to known psychoactive substances makes it a candidate for exploring new treatments for mood disorders and anxiety .
b. Drug Delivery Systems
This compound has been studied for its potential use in drug delivery systems due to its favorable solubility profile and ability to form stable complexes with various drugs . This application is particularly relevant in enhancing the bioavailability of poorly soluble therapeutic agents.
Case Studies and Research Findings
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising avenues:
- Development of Novel Antidepressants: Further exploration into its structure-activity relationship could yield new antidepressants with fewer side effects.
- Enhanced Drug Formulations: Investigating its role in combination therapies or as part of nanocarrier systems could lead to breakthroughs in drug delivery technologies.
- Mechanistic Studies: Understanding its interaction with specific receptors could clarify its pharmacological profile and lead to targeted therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The piperazine scaffold is highly versatile, with modifications at different positions (2-, 3-, 4-) and substituent types (alkyl, aryl, halogens) significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Piperazine Derivatives
*Similarity indices based on structural overlap (0.92–0.98) from and .
†Calculated molecular weight based on formula.
‡Estimated based on substituent similarity.
Key Observations:
Positional Isomerism : Substituents at C2 (e.g., 2-propyl in ) vs. C3 alter electronic distribution and conformational flexibility of the piperazine ring.
Salt Forms : Hydrochloride salts (e.g., and ) enhance solubility in polar solvents compared to free bases, critical for bioavailability in pharmaceutical formulations.
Biological Activity
tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride (CAS No. 1965314-53-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 232.77 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design.
| Property | Value |
|---|---|
| CAS Number | 1965314-53-7 |
| Molecular Formula | C₁₁H₂₂N₂O₂·HCl |
| Molecular Weight | 232.77 g/mol |
| Solubility | Soluble in organic solvents |
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of related compounds within the piperazine family. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the depolarization of bacterial membranes , leading to cell death .
Case Study:
A study evaluated a similar compound's efficacy against multidrug-resistant strains. The compound demonstrated significant antibacterial activity with minimal cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .
The proposed mechanism for the antibacterial action of tert-butyl piperazine derivatives involves:
- Membrane Disruption : Induction of membrane depolarization.
- Inhibition of Cell Growth : Interference with bacterial metabolism and replication processes.
In Vitro Studies
In vitro assessments have been conducted to evaluate the compound's efficacy against various bacterial strains. The results indicate that derivatives like tert-butyl 3-isopropylpiperazine-1-carboxylate can inhibit bacterial growth effectively at low concentrations, with an inhibition efficiency noted at around 91.5% at specific dosages .
Comparative Analysis
A comparative analysis was performed on different piperazine derivatives, focusing on their Minimum Inhibitory Concentration (MIC) values against common bacterial pathogens:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| tert-Butyl 3-isopropylpiperazine-1-carboxylate | 32 | MRSA |
| Arylurea derivative | 16 | VRE (Vancomycin-resistant Enterococcus) |
| Another piperazine derivative | 64 | E. coli |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
